Aniline hydrobromide

Catalog No.
S591780
CAS No.
542-11-0
M.F
C6H8BrN
M. Wt
174.04 g/mol
Availability
In Stock
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Aniline hydrobromide

CAS Number

542-11-0

Product Name

Aniline hydrobromide

IUPAC Name

aniline;hydrobromide

Molecular Formula

C6H8BrN

Molecular Weight

174.04 g/mol

InChI

InChI=1S/C6H7N.BrH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H

InChI Key

KBPWECBBZZNAIE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N.Br

Synonyms

aniline, aniline aluminium salt, aniline dihydrofluoride, aniline diphosphate (1:1), aniline diphosphate (3:1), aniline diphosphate (4:1), aniline hydrobromide, aniline hydrochloride, aniline hydrochloride-(14)C-labeled cpd, aniline hydrochloride-(15)N-labeled cpd, aniline hydrofluoride, aniline hydrogen iodide, aniline monosulfate, aniline nitrate, aniline perchlorate, aniline phosphate (1:1), aniline phosphate (1:2), aniline phosphate (2:1), aniline phosphonate (1:1), aniline sulfate, aniline sulfate (2:1), aniline sulfate (2:1), (14)C-labeled cpd, aniline, (13)C-labeled cpd, aniline, (14)C-labeled cpd, aniline, 15N-labeled cpd, aniline, 2-(13)C-labeled cpd, aniline, 3-(13)C-labeled cpd, aniline, 3H-labeled cpd, aniline, 4-(13)C-labeled cpd, aniline, conjugate acid, aniline, ion(1+), aniline, magnesium (1:1) salt, aniline, monolithium salt, aniline, sodium salt

Canonical SMILES

C1=CC=C(C=C1)[NH3+].[Br-]

The exact mass of the compound Aniline hydrobromide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Aniline hydrobromide (C6H8BrN), also known as anilinium bromide, is a stable, crystalline aromatic amine salt widely utilized as a precision precursor in materials science, particularly for organic-inorganic halide perovskites and conductive polymers. Unlike free aniline, which is a volatile and oxidation-prone liquid, aniline hydrobromide presents as a solid with a decomposition temperature of approximately 285 °C, offering excellent shelf stability and exact 1:1 stoichiometric control of the anilinium cation and bromide anion. Its primary industrial and research value lies in its ability to act as a structural templating agent and defect passivator in 2D/3D perovskite heterostructures, where the rigid phenyl ring and specific ionic radius of the bromide counterion dictate unique optoelectronic properties and phase transition behaviors not accessible with chloride analogs or aliphatic ammonium salts [1].

Substituting aniline hydrobromide with aniline hydrochloride, free aniline, or aliphatic ammonium bromides frequently leads to catastrophic failures in material synthesis and device performance. Free aniline requires in-situ protonation with highly corrosive aqueous hydrobromic acid, introducing water and stoichiometric variability that degrade moisture-sensitive perovskite precursors. Furthermore, substituting the bromide counterion with chloride (i.e., using aniline hydrochloride) fundamentally alters the crystallographic symmetry; aniline hydrobromide exhibits a distinct high-symmetry orthorhombic phase at room temperature with specific orientational order-disorder transitions, whereas the chloride analog remains in a lower symmetry state [1]. In optoelectronic applications, replacing the rigid aromatic anilinium cation with flexible long-chain aliphatic ammonium bromides fails to provide the same steric defect passivation, resulting in lower photoluminescence quantum yields and compromised environmental stability.

Superior Defect Passivation in Deep-Blue Perovskite Light-Emitting Diodes (PeLEDs)

In the synthesis of quantum-confined CsPbBr3 nanoplatelets (NPLs), the use of anilinium bromide (AnHBr) as a short-chain ligand synergistically with thioglycolic acid provides exceptional defect passivation compared to unpassivated baselines. The bromide anion from AnHBr effectively fills surface Br- vacancies, while the rigid anilinium cation enhances structural stability through strong interactions with the [PbBr6]4- octahedra. This specific precursor combination yields monodisperse NPLs with an emission peak at 463 nm and a remarkable photoluminescence quantum yield (PLQY) of 89%, achieving an external quantum efficiency (EQE) of 1.00% in deep-blue PeLEDs. The resulting solution maintains stable blue emission for 21 days in air, vastly outperforming standard aliphatic ligand systems [1].

Evidence DimensionPhotoluminescence Quantum Yield (PLQY) and Stability
Target Compound Data89% PLQY; stable for 21 days in air (AnHBr + TA passivated)
Comparator Or BaselineUnpassivated or standard long-chain aliphatic ligand CsPbBr3 NPLs (low PLQY, poor stability)
Quantified DifferenceAchievement of 89% PLQY and 1.00% EQE at 461 nm with extended 21-day air stability.
ConditionsCsPbBr3 nanoplatelets synthesized with dual short-chain ligands (AnHBr and TA) for PeLED fabrication.

Buyers developing high-efficiency blue PeLEDs must select aniline hydrobromide to achieve the exact steric and ionic defect passivation required for high PLQY and operational stability.

Enhanced Photoconversion Efficiency in 2D/3D Perovskite Heterostructures

The incorporation of anilinium bromide as a 2D additive into 3D methylammonium lead tri-iodide (MAPbI3) perovskites creates a highly stable 2D/3D heterostructure with repeated vertical orientation. Devices fabricated using this specific bromide-substituted 2D additive achieved a maximum photoconversion efficiency (PCE) of 17.4%, surpassing the performance of pure 3D MAPbI3 baselines. Furthermore, the anilinium bromide-modified heterostructure retained its initial PCE for up to 20 days when exposed to a laboratory environment with 40% relative humidity, demonstrating significantly enhanced moisture stability [1].

Evidence DimensionPhotoconversion Efficiency (PCE) and Moisture Stability
Target Compound DataPCE of 17.4%; retains initial PCE for 20 days at 40% RH (2D/3D heterostructure with AnHBr)
Comparator Or BaselinePure 3D MAPbI3 perovskite (lower PCE, rapid degradation in moisture)
Quantified DifferencePeak PCE of 17.4% with dramatically extended environmental stability (20 days at 40% RH).
ConditionsPhotovoltaic devices fabricated using a controlled compositional management of the perovskite precursor solution to form 2D/3D heterostructures.

Procuring aniline hydrobromide as a 2D additive is critical for solar cell manufacturers aiming to break the stability-efficiency tradeoff inherent in pure 3D perovskite systems.

Unique Crystallographic Symmetry and Phase Transition Behavior

Aniline hydrobromide exhibits distinct crystallographic phase transition behaviors that are fundamentally different from its chloride counterpart. Infrared spectroscopy and X-ray diffraction studies reveal that at room temperature, aniline hydrobromide adopts a high-symmetry orthorhombic phase. Upon cooling, it undergoes a sharp orientational order-disorder transition, evidenced by the significant sharpening of NH3+ stretching and bending bands. In contrast, aniline hydrochloride remains in a lower symmetry state and shows no such phase transition between 22 °C and -190 °C [1].

Evidence DimensionCrystallographic phase and orientational transition
Target Compound DataHigh-symmetry orthorhombic phase at RT; distinct order-disorder phase transition upon cooling.
Comparator Or BaselineAniline hydrochloride (lower symmetry, no phase transition observed in the same temperature range).
Quantified DifferencePresence of a distinct phase transition and higher room-temperature structural symmetry for the bromide salt.
ConditionsSolid-state infrared spectroscopy and X-ray diffraction from 22 °C down to -190 °C.

For solid-state chemists and materials engineers, the specific phase transition behavior of the bromide salt provides unique structural templating capabilities not available with the chloride analog.

Precursor Stability and Stoichiometric Precision vs. Free Aniline

Free aniline is a volatile liquid (boiling point 184 °C) that is highly susceptible to air oxidation, rapidly degrading to form red-brown impurities that can poison sensitive optoelectronic syntheses. By contrast, aniline hydrobromide is a stable, crystalline solid with a decomposition temperature of approximately 285 °C. Using the pre-formed hydrobromide salt guarantees an exact 1:1 molar ratio of the anilinium cation to the bromide anion, eliminating the need for hazardous in-situ protonation with aqueous hydrobromic acid, which introduces unwanted water and stoichiometric variability into moisture-sensitive perovskite workflows [1].

Evidence DimensionPhysical state, oxidative stability, and stoichiometric control
Target Compound DataSolid, mp ~285 °C (dec.), exact 1:1 stoichiometry, air-stable.
Comparator Or BaselineFree aniline (liquid, bp 184 °C, rapidly oxidizes in air, requires in-situ aqueous acid).
Quantified DifferenceComplete elimination of in-situ aqueous acid handling and prevention of oxidation-induced impurities.
ConditionsStandard laboratory benchtop storage and precursor preparation for anhydrous synthesis.

Procuring the solid hydrobromide salt drastically improves batch-to-batch reproducibility and process safety by removing the handling and degradation risks associated with liquid aniline.

Deep-Blue Perovskite Light-Emitting Diodes (PeLEDs)

Directly following from its ability to perfectly passivate surface bromide vacancies while maintaining quantum confinement, aniline hydrobromide is the optimal short-chain ligand precursor for synthesizing high-PLQY CsPbBr3 nanoplatelets used in ultrahigh-definition deep-blue display technologies[1].

2D/3D Heterostructure Perovskite Solar Cells

Leveraging its unique steric profile and bromide counterion, aniline hydrobromide is highly recommended as a 2D additive in MAPbI3 formulations. It drives the formation of vertically oriented 2D/3D heterostructures that break the traditional efficiency-stability tradeoff, ensuring long-term moisture stability without sacrificing photoconversion efficiency [2].

Solid-State Templating and Hybrid Materials Synthesis

Due to its distinct high-symmetry orthorhombic phase and specific orientational order-disorder transitions, aniline hydrobromide is the preferred choice over aniline hydrochloride for solid-state syntheses requiring precise structural templating and controlled phase transition behaviors[3].

Bromine-Doped Conductive Polyaniline (PANI) Production

As a stable, pre-protonated monomer, aniline hydrobromide provides an exact 1:1 stoichiometric source of aniline and bromide dopant. It is ideal for synthesizing specialized polyaniline films where the bromide counterion is required to tune the polymer's morphology, solubility, and electrical conductivity without the inconsistencies of in-situ acid doping [4].

UNII

01XK3D1SXO

Related CAS

62-53-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (97.44%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (97.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H341 (97.44%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
H372 (97.44%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Carcinogens

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

542-11-0

General Manufacturing Information

Benzenamine, hydrobromide (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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